N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride
Overview
Description
“N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride” is a complex organic compound. It likely contains aniline and amine functional groups, which are common in many organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of amines or aniline derivatives. For example, the synthesis of trientine dihydrochloride involves the reaction of protected triethylene tetramine with hydrochloric acid . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications
DNA Interaction and Carcinogenicity Potential
- Studies have shown that N,N-dimethylanilines, similar to N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride, can form DNA adducts, which are compounds formed when a chemical binds to DNA. For instance, 2,6-dimethylaniline, a related compound, has been found to yield unusual patterns of DNA adducts, indicating a profile of metabolic activation akin to typical arylamine carcinogens. This suggests potential applications in understanding carcinogenic mechanisms and DNA interaction studies (Gonçalves, Beland, & Marques, 2001).
Metabolic Studies
- Research on the metabolism of N,N-dimethylanilines, such as the study of 3,4-dimethylaniline metabolism in rats, provides insights into the biological transformations of these compounds, which could be extrapolated to understand the metabolism of N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride in biological systems (Boyland & Sims, 1959).
Mechanistic Biochemistry
- Theoretical studies on the N-demethylation of N,N-dimethylanilines by cytochrome P450 have resolved mechanistic controversies and offered consistent mechanistic views. This kind of research can be crucial for understanding the enzymatic interactions and mechanisms involving N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride (Wang, Kumar, Yang, Han, & Shaik, 2007).
Organic Synthesis and Catalysis
- Research has been conducted on the palladium-catalyzed synthesis of N,N-dimethylanilines, including the development of efficient methods for C-N bond formation. Such studies provide valuable information for synthetic chemistry applications, potentially including the synthesis and functionalization of N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride derivatives (Taeufer & Pospech, 2020).
Mechanism of Action
Mode of Action
It is known that the compound can participate in free radical polymerization and other polymerization reactions due to the presence of a methacrylate group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride . .
properties
IUPAC Name |
N'-methyl-N'-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-9-4-3-5-10(8-9)12(2)7-6-11;;/h3-5,8H,6-7,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKGSEGJMNPYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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